1-Chloro-2-methyl-3-buten-2-ol

描述

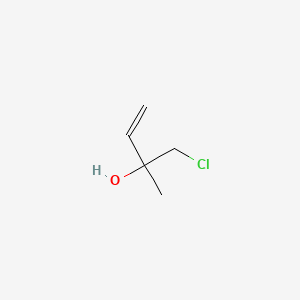

It is synthesized via the chlorohydrination of isoprene (2-methyl-1,3-butadiene), forming a compound critical in the production of carotenoid intermediates, such as di(4-chloro-3-methyl-2-butenyl) sulfide . The molecule features a hydroxyl group at the 2-position, a chlorine atom at the 1-position, and a methyl-substituted double bond at the 3-butenyl chain, conferring both electrophilic (via Cl) and nucleophilic (via OH) reactivity .

属性

IUPAC Name |

1-chloro-2-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQIEMOGCCDRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472714 | |

| Record name | 1-chloro-2-methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7437-62-9 | |

| Record name | 1-Chloro-2-methyl-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7437-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-2-methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-3-buten-2-ol can be synthesized through the chlorination of 2-methyl-3-buten-2-ol. This reaction typically involves the use of hydrochloric acid (HCl) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of isoprene as a starting material. The isoprene undergoes a chlorination reaction in the presence of a catalyst, such as copper(I) chloride, under specific temperature and pressure conditions .

化学反应分析

Types of Reactions: 1-Chloro-2-methyl-3-buten-2-ol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols.

Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: 2-methyl-3-buten-2-ol and other alcohols.

Oxidation: 2-methyl-3-buten-2-one.

Reduction: 2-methyl-3-butene.

科学研究应用

1-Chloro-2-methyl-3-buten-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds and alcohols.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances and flavoring agents.

作用机制

The mechanism of action of 1-chloro-2-methyl-3-buten-2-ol involves its reactivity as both an electrophile and a nucleophile. The chlorine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. The compound’s reactivity is influenced by the presence of the allylic chloride and tertiary alcohol functional groups, which can stabilize reaction intermediates .

相似化合物的比较

Table 1. Comparative Properties

Key Findings:

Chlorine Position: Chlorine at the 1-position (target compound) vs. 3-position (1-chloro-3-methylbutan-2-ol) significantly impacts steric and electronic effects. For example, in carotenoid synthesis, the 1-chloro configuration enables selective coupling with sodium sulfide to form di(4-chloro-3-methyl-2-butenyl) sulfide .

Hydroxyl Group Presence: The hydroxyl group in this compound allows for hydrogen bonding, increasing boiling point relative to methallyl chloride. This also facilitates reactions like sulfone formation, critical in Julia olefination for carotenoids .

Double Bond Stability: The conjugated double bond in the target compound stabilizes intermediates during halogenation, reducing undesired oxidation byproducts compared to non-conjugated analogs .

生物活性

1-Chloro-2-methyl-3-buten-2-ol (C5H9ClO), a chlorinated alcohol, has garnered attention for its unique biological activities and potential applications in various fields, including organic synthesis, medicine, and industrial chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both an allylic chloride and a tertiary alcohol functional group, which contribute to its reactivity as both an electrophile and a nucleophile. The presence of these functional groups allows the compound to participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

The biological activity of this compound is primarily attributed to its reactivity:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different alcohols.

- Oxidation : The alcohol group can be oxidized to yield ketones or aldehydes.

- Reduction : The compound can be reduced to form hydrocarbons.

These reactions suggest that this compound could interact with various biological molecules, potentially affecting enzyme activity and metabolic pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against specific bacterial strains, suggesting potential applications in developing antimicrobial agents.

Enzyme Interaction Studies

The compound has been investigated for its interactions with enzymes. Its ability to act as a substrate or inhibitor in enzymatic reactions has implications for drug development, particularly in designing inhibitors for specific enzymes involved in disease processes.

Study on Antimicrobial Efficacy

A notable case study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The study found that the compound inhibited bacterial growth at concentrations as low as 0.5% (v/v), demonstrating its potential as a natural preservative or antimicrobial agent in food products.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (%) |

|---|---|---|

| Escherichia coli | 15 | 0.5 |

| Staphylococcus aureus | 12 | 0.5 |

Enzyme Inhibition Research

Another study focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated that this compound could inhibit AChE activity by approximately 60% at a concentration of 100 µM, suggesting its potential role in treating conditions like Alzheimer's disease.

| Concentration (µM) | AChE Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 40 |

| 100 | 60 |

常见问题

Q. What are the critical safety considerations when handling 1-Chloro-2-methyl-3-buten-2-ol in laboratory experiments?

- Methodological Answer : Prioritize personal protective equipment (PPE) such as N95 respirators, impervious gloves, and safety goggles due to its flammability (flash point: 13°C) and skin irritation risks . Use chemical fume hoods with ≥100 ft/min face velocity to mitigate inhalation exposure. Store away from oxidizing agents and ensure proper ventilation to avoid respiratory system toxicity . Regularly monitor storage conditions, as it is classified as WGK 3 (highly hazardous to water) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For NMR, expect characteristic peaks for the allylic chlorine (δ 4.0–4.5 ppm) and tertiary alcohol (δ 1.2–1.5 ppm for -OH). IR should show O-H stretching (~3200 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹). Compare results with structurally similar compounds like 2-Methyl-3-buten-2-ol (CAS 115-18-4), adjusting for chlorine substitution effects .

Q. What are the optimal purification methods for isolating this compound from reaction mixtures?

- Methodological Answer : Use fractional distillation under reduced pressure to avoid thermal decomposition (boiling point ~98–140°C, based on analogues like 3-Methyl-2-buten-1-ol) . Confirm purity via gas chromatography (GC) with a polar column (e.g., DB-WAX) and flame ionization detection. Solvent extraction with dichloromethane followed by drying over anhydrous MgSO₄ is recommended for aqueous mixtures .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in substitution reactions?

Q. What experimental strategies resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in properties like density or solubility may arise from isomerization or impurities. Perform rigorous characterization:

- Measure density (expected ~0.82–0.85 g/cm³) using a pycnometer .

- Validate thermal stability via differential scanning calorimetry (DSC) to detect decomposition events.

- Cross-reference with high-purity standards (e.g., Certificates of Analysis) and adjust synthesis protocols to minimize byproducts like 3-Chloro-2-methylpropene .

Q. How can researchers design kinetic studies to evaluate the environmental persistence of this compound?

- Methodological Answer : Conduct hydrolysis experiments at varying pH (4–9) and temperatures (20–40°C). Use GC-MS to quantify degradation products (e.g., chlorinated aldehydes). Compare half-lives with models for volatile organic compounds (VOCs) to assess atmospheric oxidation potential . For aquatic toxicity, follow OECD Test Guideline 301D (Closed Bottle Test) to measure biodegradability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。